molecular formula C10H9NO2 B1367048 Ethyl 3-(4-Pyridyl)propiolate CAS No. 66869-71-4

Ethyl 3-(4-Pyridyl)propiolate

Cat. No. B1367048
CAS RN: 66869-71-4
M. Wt: 175.18 g/mol
InChI Key: DJFGCHADKAHSFR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Pyridyl)propiolate is a useful research chemical . It is an ester derivative of the 3-(4-pyridyl)propiolic acid, and is commonly used in organic synthesis and pharmaceutical research . It is a pale yellow liquid with a sweet, fruity odor .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-Pyridyl)propiolate is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 . The molecular weight is 175.18 .


Physical And Chemical Properties Analysis

Ethyl 3-(4-Pyridyl)propiolate has a molecular weight of 175.18400 . The exact mass is 175.06300 . The LogP value is 0.99620 . The physical form is solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Mechanistic Studies

  • Ultrasonic Synthesis and Molecular Structure : Ethyl propiolate has been used in ultrasonic synthesis, contributing to the formation of various chemical compounds like ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-2,6-diene-6-carboxylate. These reactions were studied using spectral data and DFT quantum chemical calculations, highlighting the mechanism of cycloaddition reactions and regioselectivity (Aboelnaga, Hagar, & Soliman, 2016).

Regioselectivity in Chemical Reactions

  • 1,3-Dipolar Cycloaddition Reaction : Ethyl propiolate's role in the 1,3-dipolar cycloaddition reaction has been examined, particularly its interaction with 3-substituted pyridine N-imides. This study offers quantitative data on the regioselectivity influenced by various 3-substituents, discussing electronic and steric factors as well as hydrogen-bond formation (Tamura, Sumida, Miki, & Ikeda, 1975).

Novel Synthesis Methods

  • Domino Reaction for Synthesizing Dihydropyridines : A novel synthesis method using ethyl propiolate for N-substituted 1,4-dihydropyridines was developed. This process involved the reaction of salicaldehydes with ethyl propiolate, showing potential for further chemical transformations and fluorescence applications (Cui, Wang, Lin, & Wang, 2007).

Photoreactions and Photochemistry

  • Photochemistry of Pyridines : Research on ethyl 3-(2-pyridyl)propionate has revealed unique photoreactions specific to the heteroaromatic pyridine, particularly in acetonitrile. These findings contribute to understanding the behavior of such compounds under light irradiation (Fleming & Bachelder, 1991).

Analytical Chemistry Applications

  • Derivatization of Thiols : Ethyl propiolate has been identified as a promising reagent for the derivatization of thiols, a significant advancement in analytical chemistry. The reagent demonstrated efficiency in the automated assay for determining captopril in pharmaceuticals, underlining its potential in various analytical applications (Zacharis, Tzanavaras, & Themelis, 2009).

  • Analysis of Varietal Thiols in Wine : Ethyl propiolate has been utilized in the quantification of varietal thiols in wine, showcasing its role in the development of sensitive and user-friendly analytical methods. This has significant implications for wine analysis and quality control (Herbst-Johnstone et al., 2013).

Safety And Hazards

The safety information for Ethyl 3-(4-Pyridyl)propiolate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 3-pyridin-4-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFGCHADKAHSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-Pyridyl)propiolate

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